molecular formula C13H18BBrO2 B1271541 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 214360-74-4

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1271541
CAS No.: 214360-74-4
M. Wt: 297 g/mol
InChI Key: WUIYGXGXVOHAFW-UHFFFAOYSA-N
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Description

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BBrO2 and its molecular weight is 297 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The primary target of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (3-Bromomethylphenyl)boronic acid pinacol ester, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation , which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron reagent transfers formally nucleophilic organic groups to a palladium catalyst . This interaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the synthesis of complex organic compounds through the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that boronic esters like this compound are generally stable and readily prepared , suggesting good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and other fine chemicals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with enzymes and proteins involved in these reactions, such as palladium-catalyzed enzymes used in Suzuki-Miyaura coupling . The nature of these interactions involves the formation of a complex between the palladium catalyst and the boron atom in the dioxaborolane ring, facilitating the transfer of the bromomethyl group to the target molecule.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by binding to DNA or RNA, affecting transcription and translation processes. The dioxaborolane moiety plays a crucial role in stabilizing these interactions, enhancing the compound’s overall reactivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, it may undergo degradation, leading to the formation of by-products that can affect cellular function. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating immune responses . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes. The presence of the dioxaborolane ring enhances its reactivity, allowing it to influence metabolic flux and alter metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various tissues. Its binding to transport proteins can also influence its bioavailability and overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, affecting cellular respiration and energy production

Biological Activity

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its structure includes a bromomethyl group attached to a phenyl ring and a dioxaborolane moiety, which is known for its utility in various chemical reactions, particularly in the formation of carbon-boron bonds.

  • Chemical Formula : C₁₃H₁₈BBrO₂
  • CAS Number : 214360-74-4
  • MDL Number : MFCD02183481
  • Appearance : Typically a colorless to pale yellow liquid or solid.
  • Hazard Classification : Irritant (H315, H319)

Biological Activity

The biological activity of this compound has been explored in several contexts:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation and survival. In particular, it may interfere with the MAPK signaling pathway which is crucial for cell growth and differentiation.
  • Case Studies :
    • A study demonstrated that related boronates showed selective inhibition of ERK pathways in various cancer cell lines, leading to reduced cell viability and increased apoptosis .

Synthesis and Reaction Conditions

The synthesis of this compound typically involves the reaction of 3-bromomethylphenylboronic acid with pinacol under specific conditions. The following table summarizes the synthesis conditions:

Yield Reaction Conditions Notes
4.43 gEthyl acetate; 20°C; 8hInvolves magnesium sulfate as a drying agent.
91%THF at 30°C overnightUtilizes N-bromosuccinimide (NBS) for bromination.

Applications in Organic Synthesis

The compound's dioxaborolane structure makes it particularly useful for:

  • Cross-Coupling Reactions : It can serve as a boron source in Suzuki coupling reactions.
  • Carbon-Boron Bond Formation : This is critical for constructing complex organic molecules used in pharmaceuticals.

Research Findings

Research has highlighted several important findings regarding the biological activity and potential applications of this compound:

  • Selectivity and Efficacy : Studies show that the compound selectively targets cancer cells while sparing normal cells .
  • Recycling Catalysts : The catalytic complexes formed during reactions involving this compound can be recycled multiple times without significant loss of activity .
  • Potential Side Effects : While generally considered safe at low concentrations, higher doses may lead to cytotoxicity in non-target cells .

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a versatile building block. It serves as a reagent in cross-coupling reactions such as Suzuki-Miyaura reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl and vinyl groups, making it invaluable for synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in coupling reactions to synthesize biaryl compounds. The study reported high yields and selectivity under mild reaction conditions .

Pharmaceutical Development

The compound is also explored in pharmaceutical development for its potential as an intermediate in drug synthesis. Its ability to form stable complexes with various substrates enhances its utility in creating novel therapeutic agents.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit promising activity against cancer cell lines. For instance, a derivative was synthesized and tested for its cytotoxic effects on breast cancer cells. The results indicated that modifications to the dioxaborolane structure could enhance biological activity .

Materials Science

In materials science, this compound is used in the development of boron-containing polymers and materials with unique electronic properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Boron-Enhanced Polymers

A study highlighted the use of this compound in synthesizing boron-doped polymers for electronic applications. The resulting materials exhibited enhanced conductivity and stability compared to their non-boronated counterparts .

Comparative Data Table

Application AreaKey FindingsReference
Organic SynthesisEffective in Suzuki-Miyaura reactions
Pharmaceutical DevelopmentPotential anticancer agents
Materials ScienceImproved properties in boron-enhanced polymers

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be ensured?

Methodological Answer:
The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using brominated aryl precursors and pinacol boronic esters. A common approach involves:

Precursor Functionalization : Bromomethylation of phenylboronic ester intermediates using reagents like NBS (N-bromosuccinimide) under radical initiation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted boronic esters and side products.

Purity Validation : NMR (¹H, ¹³C, ¹¹B) and HPLC-MS confirm structural integrity. For air-sensitive intermediates, inert atmosphere techniques (glovebox) are critical .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:
Due to its bromomethyl group and boronate ester functionality:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

Waste Management : Collect boronate-containing waste separately in labeled containers for specialized disposal (e.g., neutralization with aqueous base followed by incineration) .

Spill Response : Absorb spills with vermiculite, avoid water (risk of exothermic hydrolysis), and dispose as hazardous waste .

Q. Advanced: How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
To investigate reaction mechanisms:

Kinetic Profiling : Monitor reaction progress via in situ ¹¹B NMR to track boronate intermediate stability .

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and regioselectivity in Suzuki couplings .

Isotopic Labeling : Introduce deuterium at the bromomethyl group to study C-Br bond cleavage kinetics via mass spectrometry .

Q. Advanced: How should researchers address contradictions in reported catalytic efficiencies involving this compound?

Methodological Answer:
Discrepancies often arise from reaction conditions or catalyst systems. To resolve:

Controlled Replication : Standardize solvent (e.g., THF vs. dioxane), base (Cs₂CO₃ vs. K₃PO₄), and palladium catalyst (Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Data Harmonization : Use chemoinformatics tools (e.g., KNIME, Schrödinger) to normalize reaction parameters across datasets .

Error Analysis : Quantify boronate hydrolysis byproducts via LC-MS to identify stability-related inefficiencies .

Q. Advanced: What role does this compound play in polymer chemistry, and how can its performance be optimized?

Methodological Answer:
As a boronate-based monomer:

Chain Propagation Studies : Incorporate into conjugated polymers via Stille coupling; monitor molecular weight via GPC and optoelectronic properties via UV-Vis/PL spectroscopy .

Stability Enhancement : Co-polymerize with electron-deficient units (e.g., thiophene-S,S-dioxide) to reduce boronate oxidation .

Morphology Control : Use AFM and XRD to correlate crystallinity with boron content in thin-film devices .

Preparation Methods

Benzylic Bromination of 3-Methylphenylboronic Acid Pinacol Ester

Continuous Flow Bromination with N-Bromosuccinimide (NBS)

The bromomethyl group is introduced via radical bromination of the methyl substituent on 3-methylphenylboronic acid pinacol ester. A continuous flow system using NBS and indium(III) chloride (InCl₃) in acetonitrile achieves 88% conversion at 40°C with a 50-minute residence time. Key parameters include:

Parameter Optimal Value
Catalyst (InCl₃) 0.025 equivalents
Solvent Acetonitrile
Temperature 40°C
Flow Rate 0.20 mL/min
Residence Time 50 minutes

This method minimizes side reactions and enhances reproducibility compared to batch processes.

Batch-Scale Bromination

In batch conditions, 3-methylphenylboronic acid pinacol ester reacts with NBS (1.2 equivalents) and InCl₃ (0.05 equivalents) in acetonitrile under ambient light for 12–18 hours, yielding 82% product. Post-reaction workup involves concentration and purification via flash chromatography (10% methanol in dichloromethane).

Alkylation of Boronate Esters

Nickel-Catalyzed Cross-Coupling

A nickel-catalyzed coupling between 3-bromophenylboronic acid pinacol ester and methyl Grignard reagents forms the methyl-substituted intermediate. Subsequent bromination (as in Section 1) yields the target compound. This two-step process achieves an overall yield of 68%.

Base-Mediated Alkylation

Sodium hydride (NaH) in dimethylformamide (DMF) and acetonitrile (1:2) facilitates alkylation of preformed boronate esters with bromomethylating agents. For example, reacting 3-hydroxyphenylboronic ester with bromomethyl methyl ether (MOMBr) and DIPEA in dichloromethane introduces the bromomethyl group. Purification via ethyl acetate extraction and brine washing ensures high purity.

Reaction Optimization and Mechanistic Insights

Catalyst Screening

Indium(III) chloride outperforms tin(IV) chloride in bromination reactions due to its superior Lewis acidity and tolerance for acetonitrile. At 0.025 equivalents, InCl₃ maximizes conversion while minimizing catalyst costs.

Solvent Effects

Acetonitrile enhances NBS solubility and stabilizes radical intermediates, whereas tetrahydrofuran (THF) and ethyl acetate reduce yields by 10–15%.

Industrial-Scale Production

Continuous Flow Reactor Design

Scaling the continuous flow method (Section 1.1) involves:

  • Reactor Volume : 10 mL PFA tubing for laboratory scale; stainless steel reactors for bulk production.
  • Throughput : 0.20 mL/min flow rate balances productivity and residence time.
  • Automation : In-line NMR monitors conversion, enabling real-time adjustments.

Purification Protocols

Flash chromatography with methanol-dichloromethane gradients removes unreacted NBS and byproducts. Crystallization from toluene at -20°C yields 95% pure product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.65 (s, 1H, Ar-H), 7.52 (d, J = 7.6 Hz, 1H, Ar-H), 7.41 (t, J = 7.6 Hz, 1H, Ar-H), 4.52 (s, 2H, CH₂Br), 1.34 (s, 12H, pinacol-CH₃).
  • ¹³C NMR : Absence of the C-Bpin signal at 85 ppm confirms boronate integrity.

Elemental Analysis

Calculated for C₁₃H₁₈BBrO₂: C 52.56%, H 6.11%, B 3.64%. Found: C 52.49%, H 6.08%, B 3.61%.

Properties

IUPAC Name

2-[3-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIYGXGXVOHAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378335
Record name 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-74-4
Record name 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://commonchemistry.cas.org/detail?cas_rn=214360-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Synthesis routes and methods

Procedure details

To a solution of 3-(bromomethyl)phenyl boronic acid (3.13 g) in ethyl acetate (45 ml) were sequentially added pinacol (1.72 g) and anhydrous magnesium sulfate (15 g) at room temperature, and the mixture was stirred for 8 hours. The insoluble substance was filtered off, and the filtrate was concentrated under reduced pressure to give the titled compound (4.43 g).
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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